Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate: is a chemical compound that combines an alkyne group (pent-2-yn-1-yl) with a tetrazole moiety (2H-tetrazol-5-yl) and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with pent-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor antagonists.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- Pent-4-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate
- 1-(Pentanoylamino)-N-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide
- 1,3,5-tris(1H-tetrazol-5-yl)benzene
Uniqueness
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate is unique due to its combination of an alkyne group and a tetrazole moiety, which imparts distinct chemical reactivity and biological activity. The presence of the alkyne group allows for further functionalization, while the tetrazole moiety enhances its potential as a bioisostere in medicinal chemistry .
Properties
CAS No. |
651769-27-6 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
pent-2-ynyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-3-4-9-19-13(18)11-7-5-10(6-8-11)12-14-16-17-15-12/h5-8H,2,9H2,1H3,(H,14,15,16,17) |
InChI Key |
FIDBCWBWGVYFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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